molecular formula C26H16O8 B8229472 5,5'-(Naphthalene-2,6-diyl)diisophthalic acid

5,5'-(Naphthalene-2,6-diyl)diisophthalic acid

Cat. No. B8229472
M. Wt: 456.4 g/mol
InChI Key: CYKPOGLPCGBVSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5'-(Naphthalene-2,6-diyl)diisophthalic acid is a useful research compound. Its molecular formula is C26H16O8 and its molecular weight is 456.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,5'-(Naphthalene-2,6-diyl)diisophthalic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,5'-(Naphthalene-2,6-diyl)diisophthalic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. MOF Isomers and Gas Adsorption

5,5'-(Naphthalene-2,6-diyl)diisophthalic acid is used in creating metal-organic framework (MOF) isomers, such as ZJNU-71, ZJNU-72, ZJNU-73, and NOTT-103. These MOFs demonstrate varying topologies and exhibit different adsorption properties for gases like acetylene (C2H2), with ZJNU-71 showing notably high C2H2 uptake (Chen et al., 2017).

2. Catalytic Performance in Naphthalene Tert-Butylation

This compound plays a role in the catalysis of naphthalene tert-butylation, a process important for producing di-tert-butylnaphthalene, a precursor for polyethylene naphthalate (PEN). Modifying Al-rich HMOR zeolite catalysts enhances the conversion rate and selectivity of this process (Huang et al., 2019).

3. Supramolecular Organic Frameworks for Gas Adsorption

In the construction of Supramolecular Organic Frameworks (SOFs), derivatives of naphthalene, including 5,5'-(Naphthalene-2,6-diyl)diisophthalic acid, are used. These SOFs exhibit enhanced adsorption and selectivity for gases like CO2, demonstrating potential in environmental applications (Lü et al., 2018).

4. Analytical Separation of Organic Anions

This compound has been utilized as a carrier electrolyte in capillary zone electrophoresis for the separation of organic anions. It offers improved sensitivity compared to traditional methods, aiding in environmental monitoring and analytical chemistry (Dabek-Zlotorzynska & Dlouhy, 1994).

5. Environmental Biodegradation Studies

5,5'-(Naphthalene-2,6-diyl)diisophthalic acid is relevant in understanding the biodegradation pathways of naphthalene derivatives in the environment, particularly in the context of microbial degradation. Studies on bacterial communities have provided insights into the mechanisms of degradation and potential environmental remediation applications (Nörtemann et al., 1986).

6. Electroluminescence and Polymer Research

Research into carbazole-containing 2,6-naphthalene-based conjugated polymers, involving derivatives of naphthalene, has shown promise in electroluminescence applications. These studies are crucial for the development of advanced materials for electronic and optoelectronic devices (Mori & Kijima, 2009).

properties

IUPAC Name

5-[6-(3,5-dicarboxyphenyl)naphthalen-2-yl]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H16O8/c27-23(28)19-7-17(8-20(11-19)24(29)30)15-3-1-13-5-16(4-2-14(13)6-15)18-9-21(25(31)32)12-22(10-18)26(33)34/h1-12H,(H,27,28)(H,29,30)(H,31,32)(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYKPOGLPCGBVSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C3=CC(=CC(=C3)C(=O)O)C(=O)O)C=C1C4=CC(=CC(=C4)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5'-(Naphthalene-2,6-diyl)diisophthalic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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